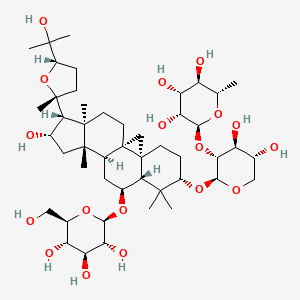

Astrasieversianin XVI

Beschreibung

Plant Material Preparation and Extraction Procedures

The primary source for the isolation of Astrasieversianin XVI and its related compounds are various parts of plants from the Astragalus genus, with the roots and sometimes the whole plant being utilized. mdpi.comresearchgate.net

The initial step involves the collection and preparation of the plant material. This typically includes:

Drying: The collected plant parts, such as the roots of Astragalus sieversianus, are air-dried. mdpi.comresearchgate.net

Pulverization: The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, most commonly methanol (B129727). researchgate.net This process is often carried out at room temperature over an extended period to ensure the exhaustive extraction of the desired compounds.

Following the initial extraction, the crude methanol extract is typically concentrated under reduced pressure to yield a residue. This residue is then often suspended in water and partitioned with a series of organic solvents of increasing polarity, such as n-butanol. This liquid-liquid partitioning helps to separate compounds based on their polarity, with the saponin-rich fraction, including this compound, typically concentrating in the n-butanol phase.

Classical Chromatographic Separation Techniques

Classical chromatography plays a crucial role in the initial fractionation of the crude extract, separating the complex mixture into simpler fractions.

Silica (B1680970) Gel Column Chromatography:

The butanol-soluble fraction is frequently subjected to column chromatography using silica gel. This technique separates compounds based on their affinity for the stationary phase (silica gel) and the mobile phase (a solvent or a mixture of solvents). A gradient elution system is often employed, starting with a less polar solvent and gradually increasing the polarity. For instance, a common solvent system is a mixture of chloroform, methanol, and water in varying ratios. This allows for the sequential elution of different compounds, with fractions being collected and monitored for their chemical profile.

Sephadex LH-20 Column Chromatography:

Sephadex LH-20, a lipophilic-hydrophilic gel filtration medium, is another key tool in the purification process. cytivalifesciences.comfishersci.at It separates molecules primarily based on their size, but its dual nature also allows for partition chromatography with polar organic solvents. cytivalifesciences.comnih.gov Fractions obtained from silica gel chromatography are often further purified on a Sephadex LH-20 column, typically using methanol as the eluent. nih.gov This step is effective in removing remaining impurities and separating closely related saponins (B1172615). nih.govnih.gov

Throughout the isolation process, Thin-Layer Chromatography (TLC) is used as a rapid and effective method to monitor the separation process. Small aliquots of the fractions collected from column chromatography are spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel). The plate is then developed in a chamber containing a suitable solvent system.

The separated spots are visualized, often by spraying with a reagent such as sulfuric acid followed by heating, which reveals the saponins as colored spots. By comparing the TLC profiles of different fractions, chemists can identify which fractions contain the target compound and assess their purity. This guides the pooling of similar fractions for further purification steps.

Advanced Liquid-Phase Separation Techniques

To achieve the high purity required for structural elucidation and biological studies, advanced liquid-phase separation techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification of this compound. It offers high resolution and sensitivity, allowing for the separation of very similar compounds. pharmtech.com

Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with a small amount of acid like formic acid to improve peak shape. nih.govchromatographyonline.com A gradient elution program, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of the complex mixture of saponins. chromatographyonline.com The effluent from the column is monitored by a detector, such as an ultraviolet (UV) detector or a mass spectrometer (MS), which allows for the identification and collection of the peak corresponding to this compound. nih.gov

Table 1: Example of a Generic HPLC Gradient Program

| Time (minutes) | % Mobile Phase A (e.g., Water with 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile) |

|---|---|---|

| 0 | 90 | 10 |

| 30 | 50 | 50 |

| 35 | 10 | 90 |

| 40 | 10 | 90 |

| 41 | 90 | 10 |

| 50 | 90 | 10 |

This is a representative gradient and may be optimized for specific separations.

High-Performance Flash Chromatography (HPFC), also known as medium-pressure liquid chromatography (MPLC), bridges the gap between traditional low-pressure column chromatography and high-pressure HPLC. It utilizes pre-packed columns with smaller particle sizes than traditional columns, leading to faster and more efficient separations.

HPFC can be used as an intermediate purification step, rapidly processing larger amounts of sample than analytical HPLC. The fractions obtained from HPFC are more enriched in the target compound and can then be subjected to a final polishing step by preparative HPLC to yield highly pure this compound.

Eigenschaften

CAS-Nummer |

101843-82-7 |

|---|---|

Molekularformel |

C47H78O18 |

Molekulargewicht |

931.1 g/mol |

IUPAC-Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C47H78O18/c1-20-28(51)31(54)33(56)38(60-20)64-35-29(52)22(50)18-59-40(35)63-26-10-12-47-19-46(47)14-13-43(6)36(45(8)11-9-27(65-45)42(4,5)58)21(49)16-44(43,7)25(46)15-23(37(47)41(26,2)3)61-39-34(57)32(55)30(53)24(17-48)62-39/h20-40,48-58H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33+,34+,35+,36-,37-,38-,39+,40-,43+,44-,45+,46-,47+/m0/s1 |

InChI-Schlüssel |

OHYHOQFXLXSVIP-SOMZREBESA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]45C[C@]46CC[C@@]7([C@H]([C@H](C[C@]7([C@@H]6C[C@@H]([C@H]5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)[C@]9(CC[C@H](O9)C(C)(C)O)C)C)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O)O)O)O)O |

Herkunft des Produkts |

United States |

Isolation and Purification Methodologies for Astrasieversianin Xvi

Advanced Liquid-Phase Separation Techniques

Semi-Preparative and Preparative HPLC Strategies for Astrasieversianin XVI

The purification of this compound, a complex cycloartane-type triterpene glycoside from the roots of Astragalus sieversianus, necessitates advanced chromatographic techniques to resolve it from a multitude of structurally similar compounds. acgpubs.orgyok.gov.tr Following initial fractionation by methods such as vacuum liquid chromatography (VLC) and column chromatography over silica (B1680970) gel or Sephadex LH-20, semi-preparative and preparative High-Performance Liquid Chromatography (HPLC) are employed as the final, critical steps to achieve high purity.

The isolation of the sixteen related astrasieversianins (I-XVI) from the methanolic extract of the plant's roots points to a significant purification challenge. acgpubs.orgyok.gov.tr The structural similarities among these isomers and glycosidic analogues, including this compound which is identified as a 20,24-epimer of cyclosieversioside H, demand high-resolution separation methods. acgpubs.org While the seminal 1986 study by Gan, L. et al. detailed the structures of thirteen of these compounds, specific operational parameters for the HPLC separation are often standardized based on the class of compounds being isolated. The strategies typically involve a combination of normal-phase and reversed-phase chromatography.

For the separation of cycloartane (B1207475) glycosides from various Astragalus species, both isocratic and gradient elution methods on semi-preparative and preparative columns are utilized. Reversed-phase columns, particularly C18, are frequently used for the fine separation of these glycosides. The mobile phase commonly consists of a binary system of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like trifluoroacetic acid) to improve peak shape. Gradient elution, where the proportion of the organic solvent is gradually increased, is particularly effective in separating complex mixtures of saponins (B1172615) with varying polarity.

Alternatively, normal-phase HPLC can be employed, using solvent systems such as chloroform-methanol-water, to achieve separation based on different selectivity compared to reversed-phase methods. The choice between these strategies depends on the specific separation required to isolate this compound from its co-occurring congeners.

Below are representative data tables detailing plausible parameters for the semi-preparative and preparative HPLC purification of this compound, based on established methodologies for analogous cycloartane triterpenoids from the Astragalus genus.

Table 1: Illustrative Semi-Preparative HPLC Parameters for this compound Purification

| Parameter | Value/Description |

| Column | Reversed-Phase C18 |

| Dimensions | e.g., 250 x 10 mm |

| Particle Size | 5 or 10 µm |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Example Gradient | 40% B to 70% B over 60 minutes |

| Example Isocratic | Acetonitrile/Water (42:58) |

| Flow Rate | 2.0 - 5.0 mL/min |

| Detection | UV at 205 nm or ELSD |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Table 2: Potential Preparative HPLC Scale-Up Parameters

| Parameter | Value/Description |

| Column | Reversed-Phase C18 |

| Dimensions | e.g., 250 x 20 mm or larger |

| Particle Size | 10 µm or larger |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol |

| Elution Mode | Optimized Gradient or Isocratic |

| Flow Rate | 15 - 25 mL/min |

| Detection | UV (with flow cell splitter) or ELSD |

| Loading | Dependent on column size and prior purification |

Structural Elucidation and Stereochemical Assignment of Astrasieversianin Xvi

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for determining the intricate structure of complex organic molecules like Astrasieversianin XVI. Through a suite of one-dimensional and two-dimensional experiments, researchers can piece together the molecular framework, atom by atom.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

Initial structural insights into this compound are typically gained from one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For a compound of this complexity, the spectrum is expected to be crowded, with distinct signals for anomeric protons of the sugar moieties, methyl groups of the aglycone, and methine and methylene (B1212753) protons of the steroid-like skeleton.

Unfortunately, specific ¹H and ¹³C NMR chemical shift data for this compound are not publicly available in the searched literature. However, based on the analysis of related compounds, a hypothetical data table can be constructed to illustrate the type of information that would be obtained.

Hypothetical ¹H and ¹³C NMR Data for the Aglycone of this compound

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 32.1 | 1.85 (m), 1.05 (m) |

| 2 | 26.5 | 1.90 (m), 1.70 (m) |

| 3 | 89.0 | 3.25 (dd, J = 11.5, 4.5) |

| 4 | 40.2 | - |

| 5 | 47.5 | 1.65 (m) |

| ... | ... | ... |

| 19 | 29.8 | 0.55 (d, J = 4.0), 0.33 (d, J = 4.0) |

Note: This table is a generalized representation for a cycloartane (B1207475) aglycone and does not represent the actual experimental data for this compound.

Two-Dimensional NMR (DQF-COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To assemble the complete structure, a series of two-dimensional NMR experiments are essential.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations between adjacent protons, helping to trace out the spin systems within the molecule, such as the individual sugar rings and the fragments of the aglycone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is critical for connecting the individual spin systems identified by COSY and for establishing the linkages between the sugar units and the aglycone, as well as the positions of quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid nucleus and the glycosidic linkages. An abstract of a 1990 study in Yao Xue Xue Bao indicates that the full assignment of chemical shift signals for the related Astrasieversianin XV was established using various 2D-NMR techniques nih.gov.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a complementary technique to NMR that provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can further aid in structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI-MS is a soft ionization technique that is well-suited for analyzing large, non-volatile, and thermally labile molecules like saponins (B1172615). This method would be used to determine the molecular weight of this compound by observing the pseudomolecular ions, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. This initial mass measurement is a fundamental piece of data in the identification process.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the molecule. For this compound, HRMS data confirms its molecular formula as C47H78O18. This information is critical for distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry, ions of a specific mass-to-charge ratio are selected and then fragmented. The analysis of these fragment ions provides valuable structural information. For a glycoside like this compound, MS/MS experiments would reveal the sequential loss of sugar units, allowing for the determination of the sugar sequence and the mass of the aglycone. This fragmentation pattern serves as a fingerprint for the compound's structure.

Summary of Mass Spectrometry Data for this compound

| Technique | Information Obtained | Experimental Data |

| ESI-MS | Molecular Weight | Not explicitly found, but would show ions corresponding to the molecular weight. |

| HRMS | Exact Mass and Molecular Formula | Exact Mass: 930.5188, Molecular Formula: C47H78O18 |

| MS/MS | Fragmentation Pattern, Sugar Sequence | Not specifically found, but would show loss of sugar residues. |

Other Spectroscopic Methods in Structural Elucidation

While Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, other spectroscopic techniques provide complementary data essential for a comprehensive structural analysis.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uni-muenchen.debioglobax.com For compounds like this compound, this technique helps to identify the presence or absence of chromophores, which are parts of the molecule that absorb light in the UV-visible range. The UV spectrum is typically recorded in a solvent such as methanol (B129727) or ethanol. bioglobax.comchromedia.org The absence of significant absorption bands in the higher wavelength region of the UV spectrum for many cycloartane saponins suggests the lack of conjugated double bond systems in their structure. The characterization of astrasieversianins often involves UV spectroscopy alongside other methods. scispace.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the vibrations of atoms and bonds. wikieducator.orglibretexts.org In the analysis of this compound and related compounds, IR spectra typically reveal key absorptions. scispace.com The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400 cm⁻¹. The stretching vibrations of C-H bonds in methyl and methylene groups appear around 2900 cm⁻¹. Carbonyl groups (C=O), if present in ester or other functionalities, would show strong absorptions in the 1700-1750 cm⁻¹ region. Glycosidic C-O linkages and other C-O bonds contribute to a complex fingerprint region at lower wavenumbers. pmda.go.jp

Table 1: Representative IR Absorption Bands for Cycloartane Triterpenoid (B12794562) Saponins

| Functional Group | Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | 3200-3600 |

| C-H (Aliphatic) | 2850-3000 |

| Carbonyl (Ester) | 1730-1750 |

| C-O (Glycosidic) | 1000-1200 |

Chemical Degradation and Derivatization Studies for Structure Confirmation

Chemical degradation involves breaking down a complex molecule into smaller, more easily identifiable fragments. rsc.orgmdpi.com For glycosides like this compound, acid hydrolysis is a common method used to cleave the glycosidic bonds, separating the aglycone (the triterpenoid core) from the sugar moieties. The individual monosaccharides can then be identified using techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization. researchgate.net This process is crucial for determining the nature and sequence of the sugar units attached to the aglycone. Such chemical degradation studies have been instrumental in the structural elucidation of various astrasieversianins. researchgate.net

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule, which refers to the 3D arrangement of its atoms, is a critical aspect of its complete structural characterization. chemistrytalk.orgyoutube.com For complex natural products like this compound, this is often a challenging task. While X-ray crystallography of a suitable crystal provides unambiguous proof of absolute stereochemistry, obtaining such crystals can be difficult. researchgate.net An alternative and more common approach for glycosides involves the analysis of the sugar components after hydrolysis. The absolute configuration (D or L) of the individual monosaccharides is determined by comparing their GC retention times and mass spectra with those of authentic standards after conversion to appropriate chiral derivatives, such as trimethylsilylated derivatives. researchgate.net

Biosynthetic Pathways and Precursor Analysis of Astrasieversianin Xvi

Identification of the Aglycone Core

The foundational structure of Astrasieversianin XVI is its aglycone, the non-sugar component of the saponin (B1150181). Through chemical analysis, specifically heterogeneous acidic hydrolysis of a mixture of astrasieversianins I–XVI from Astragalus sieversianus, a common aglycone was identified as cycloastragenol (B1669396), which is also known as astramembrangenin. researchgate.net This places this compound squarely within the cycloartane (B1207475) class of triterpenoids, which are characterized by a distinctive cyclopropane (B1198618) ring within their tetracyclic structure.

Glycosylation Patterns and Sugar Moieties

Glycosylation, the enzymatic attachment of sugar units to the aglycone, is a key process in the biosynthesis of saponins (B1172615), contributing significantly to their diversity and solubility. The sugar chains attached to the cycloastragenol core of this compound are composed of specific monosaccharides. While the precise sequence and linkage for this compound are not fully detailed in isolation, studies of closely related compounds and the general composition of Astragalus saponins provide strong indications of the involved sugar moieties.

The most common monosaccharides found in the cycloartane glycosides of the Astragalus genus are β-D-xylose, β-D-glucose, α-L-rhamnose, and α-L-arabinose. thieme-connect.de For instance, the structurally related Astrasieversianin XV contains both rhamnose and xylose units. In another example from a related species, Astragalus glycyphyllos, a new saponin was found to be glycosylated with xylose, rhamnose, and arabinose. semanticscholar.orgnih.gov These sugars are typically attached to the aglycone at specific hydroxyl groups, most commonly at the C-3 and C-6 positions. The number, type, and linkage of these sugar moieties are critical for the compound's biological function.

| Common Sugar Moieties in Astragalus Cycloartane Saponins |

| β-D-Xylopyranosyl (Xylose) |

| β-D-Glucopyranosyl (Glucose) |

| α-L-Rhamnopyranosyl (Rhamnose) |

| α-L-Arabinopyranosyl (Arabinose) |

Proposed Enzymatic Steps in Triterpenoid (B12794562) Saponin Biosynthesis

The biosynthesis of this compound is a complex enzymatic cascade that can be broadly divided into three major stages: the formation of the triterpenoid backbone, the oxidation of this backbone, and the subsequent glycosylation.

Formation of the Cycloartane Skeleton: The pathway begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene. Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256). This linear precursor is then cyclized by the enzyme cycloartenol (B190886) synthase to form cycloartenol, the parent compound of all cycloartane triterpenoids.

Oxidation of the Aglycone: Following the formation of the cycloartenol skeleton, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at specific positions on the aglycone, leading to the formation of cycloastragenol. The precise regioselectivity and stereoselectivity of these P450s are crucial in generating the correct aglycone for this compound.

Glycosylation of the Aglycone: The final and most diversifying step is glycosylation. This process is mediated by a series of enzymes known as glycosyltransferases (GTs). These enzymes transfer activated sugar molecules, typically in the form of UDP-sugars (e.g., UDP-glucose, UDP-xylose), to the hydroxyl groups of the aglycone or to other sugar residues in the growing glycan chain. The sequential action of different GTs, each with specific substrate and acceptor preferences, results in the final, complex sugar chain of this compound. Enzymes such as β-glucosidases and β-xylosidases may also be involved in modifying the sugar chains. researchgate.net

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. By feeding the organism, in this case, the Astragalus plant, with a precursor molecule that has been enriched with a stable isotope (e.g., ¹³C or ²H), researchers can follow the incorporation of the label into the final product, this compound.

A typical experiment would involve administering a labeled precursor, such as [¹³C]-glucose or [¹³C]-acetate, to the plant. After a period of growth and metabolism, the this compound would be extracted and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The presence and position of the ¹³C label in the molecule provide direct evidence of the biosynthetic route from the precursor.

For example, feeding with ¹³C-labeled mevalonic acid, a key intermediate in the isoprenoid pathway, would be expected to result in a specific labeling pattern in the cycloartane core of this compound, confirming its triterpenoid origin. Similarly, labeled sugars could be used to investigate the specifics of the glycosylation steps. While no specific isotopic labeling studies have been published for this compound itself, this methodology remains a cornerstone for the experimental validation of proposed biosynthetic pathways in natural product chemistry.

Mechanistic Investigations of Cellular and Molecular Activities of Astrasieversianin Xvi

Molecular Target Identification and Pathway Modulation

MAPK, PI3K/Akt, AMPK Pathway Involvement

There is currently no specific scientific literature available that details the direct involvement of Astrasieversianin XVI in the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), or AMP-activated protein kinase (AMPK) signaling pathways. While other compounds from the Astragalus genus have been studied for their effects on these pathways, such findings cannot be directly attributed to this compound without specific experimental evidence.

NF-κB Pathway Modulation

Detailed studies on the modulation of the Nuclear Factor-kappa B (NF-κB) pathway by this compound are not present in the available scientific literature. The NF-κB pathway is a crucial regulator of inflammatory responses, and while various natural compounds are known to modulate its activity, the specific role of this compound in this context has not been elucidated.

Regulation of Gene and Protein Expression

Specific research detailing the regulation of the expression of key genes and proteins such as Runt-related transcription factor 2 (Runx2), Bone Gamma-Carboxyglutamate Protein (BGP, also known as Osteocalcin), Osteoprotegerin (OPG), Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), B-cell lymphoma 2 (Bcl-2), cyclin D1, and p21 by this compound is not available in the public domain. These molecules are critical in processes ranging from bone metabolism to cell cycle control and apoptosis, but the influence of this compound upon them remains uninvestigated.

Antioxidant Response Activation

The activation of the antioxidant response, specifically through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, by this compound has not been documented in published research. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, and while many phytochemicals are known activators, the specific activity of this compound in this regard is yet to be determined.

Autophagy Inhibition and Multidrug Resistance Reversal

There is no available research data to suggest that this compound is involved in the inhibition of autophagy or the reversal of multidrug resistance in cells. These are significant areas of cancer research, but any potential role for this compound in these processes has not been scientifically established.

Structure Activity Relationship Sar Studies of Astrasieversianin Xvi and Analogs

Impact of Aglycone Modifications on Biological Activity

The aglycone core of cycloartane (B1207475) saponins (B1172615) is a primary determinant of their biological activity. Modifications such as hydroxylation, acetylation, and oxidation at various positions on this tetracyclic triterpenoid (B12794562) structure can significantly alter the compound's efficacy and mechanism of action.

For instance, the presence and position of hydroxyl (-OH) groups on the aglycone are critical. Studies on various cycloartane saponins have shown that these groups can influence the molecule's polarity and its ability to form hydrogen bonds with biological targets. researchgate.net While specific data on the aglycone modification of Astrasieversianin XVI is not available, research on related compounds like astragalosides suggests that the degree and location of hydroxylation can impact activities such as anti-inflammatory and immunomodulatory effects. mdpi.comnih.gov

Acetylation, the addition of an acetyl group, is another key modification. This can affect the lipophilicity of the saponin (B1150181), potentially enhancing its ability to cross cell membranes and interact with intracellular targets. For example, in a study on cycloartane glycosides from Astragalus trojanus, the presence of acetyl groups was a distinguishing feature among the isolated compounds, implying a role in their biological profile. caymanchem.com

Furthermore, the oxidation of the aglycone can lead to the formation of different functional groups, which in turn can modulate biological activity. The intricate pattern of oxidation on the cycloartane skeleton contributes to the vast diversity of these saponins and their corresponding pharmacological properties. onkder.org

A comparative analysis of the cytotoxic effects of various cycloartane-type saponins on breast cancer cell lines, including the related Astrasieversianin X, has provided insights into how subtle structural differences in the aglycone can lead to varied biological outcomes. The study highlighted that even minor changes can affect the antiproliferative and apoptotic potential of these compounds. onkder.org

| Compound/Analog | Modification on Aglycone | Observed Biological Activity | Reference |

| Astrasieversianin X | (Specific modifications not detailed in the study) | Cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. | onkder.org |

| Various Cycloartane Saponins | Varied hydroxylation patterns | Anti-inflammatory and immunomodulatory activities. | mdpi.comnih.gov |

| Cycloartane Glycosides from A. trojanus | Presence of acetyl groups | Implied role in specific biological profiles. | caymanchem.com |

Role of Sugar Chains and Glycosylation Patterns on Bioactivity

Glycosylation, the attachment of sugar moieties to the aglycone, plays a pivotal role in the biological activity of saponins. The number, type, and linkage of these sugar chains can profoundly influence a compound's solubility, bioavailability, and interaction with cellular receptors. capes.gov.brthieme-connect.com

Studies on a range of saponins have demonstrated that the nature and length of the sugar chains can impact their cytotoxic, anti-inflammatory, and antiviral activities. yok.gov.tr For example, research on various Astragalus saponins has shown that the composition of the sugar moiety can influence their immunomodulatory properties. researchgate.net

In an investigation of the inhibitory effects of various saponins on carbonic anhydrase isoenzymes, Astrasieversianin X, a close analog of this compound, was studied. The results indicated that the glycosylation pattern contributes to the compound's inhibitory activity against these enzymes. tandfonline.com

| Compound/Analog | Glycosylation Pattern | Observed Biological Activity | Reference |

| Astrasieversianin X | Contains specific sugar moieties (not fully detailed in the study) | Inhibition of carbonic anhydrase isoenzymes. | tandfonline.com |

| Various Astragalus Saponins | Diverse sugar chains (glucose, xylose, rhamnose, etc.) | Varied immunomodulatory activities. | researchgate.net |

| Astragalus Saponins | General glycosylation patterns | Influence on cytotoxic, anti-inflammatory, and antiviral activities. | yok.gov.tr |

Influence of Stereochemistry (e.g., 20,24-epimerism) on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of cycloartane saponins. Even subtle changes in the spatial orientation of functional groups can lead to significant differences in how a molecule interacts with its biological target.

A key stereochemical feature in many cycloartane saponins, including this compound, is the presence of chiral centers, leading to the possibility of epimers. Epimers are stereoisomers that differ in configuration at only one chiral center. This compound is known to be a 20,24-epimer of cyclosieversioside H. researchgate.net This means they have the same chemical formula and connectivity but differ in the spatial arrangement of substituents at the C-20 and C-24 positions of the cycloartane skeleton.

The isolation and characterization of various epimeric pairs of cycloartane glycosides from Astragalus species, such as astrasieversianins and cyclosieversiosides, underscore the importance of stereochemical diversity in this class of natural products. researchgate.net

| Compound Pair | Stereochemical Relationship | Implied Impact on Bioactivity | Reference |

| This compound and Cyclosieversioside H | 20,24-epimers | Likely to have different biological activity profiles due to distinct three-dimensional structures. | researchgate.net |

| Astrasieversianins and Cyclosieversiosides (general) | Epimeric pairs | Highlights the role of stereochemistry in the diverse biological activities of cycloartane saponins. | researchgate.net |

Computational Chemistry and Molecular Docking for SAR Insights

In the absence of extensive experimental data, computational chemistry and molecular docking serve as powerful tools to predict and understand the structure-activity relationships of compounds like this compound. These in silico methods can model the interaction between a ligand (the saponin) and a biological target (such as an enzyme or receptor) at the molecular level.

Molecular docking simulations can predict the binding affinity and orientation of a compound within the active site of a protein. This can provide insights into which functional groups are essential for binding and how modifications to the structure might enhance or diminish its activity. For example, docking studies on other Astragalus saponins have been used to elucidate their potential mechanisms of action against various diseases. mdpi.com

These computational approaches can help to rationalize the observed biological activities of known compounds and guide the design of new, more potent analogs. While specific molecular docking studies for this compound have not been reported, the general methodology has been successfully applied to other complex natural products to understand their SAR.

For instance, computational studies on other natural products have been used to identify key hydrogen bonding and hydrophobic interactions that are crucial for their biological effects. Such information is invaluable for the rational design of new therapeutic agents.

Advanced Analytical Methodologies for Detection and Quantification of Astrasieversianin Xvi

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for analyzing complex molecules like Astrasieversianin XVI from intricate matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most powerful and widely adopted technique for the analysis of triterpenoid (B12794562) saponins (B1172615) due to its high sensitivity and selectivity. mdpi.comphcogres.com These compounds often lack a strong chromophore, making UV detection less effective, whereas mass spectrometry provides detailed structural information and allows for low-level quantification. mdpi.com

For this compound, a method using Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole or high-resolution mass spectrometer (like Q-TOF or Orbitrap) would be optimal. mdpi.comscielo.br The separation is typically achieved on a C18 reversed-phase column. phcogres.comscienceopen.com The mobile phase usually consists of a gradient mixture of water (often with an additive like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scienceopen.comunit.no

Detection by tandem mass spectrometry is performed using electrospray ionization (ESI), which is suitable for large, thermally labile molecules like saponins. phcogres.com The analysis can be run in either positive or negative ion mode, with positive mode often showing stronger responses for many saponins. scienceopen.com Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which offers enhanced sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. ingentaconnect.com This ensures that only the compound of interest is measured, even in a complex plant extract.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) scienceopen.com |

| Mobile Phase A | 0.1% Formic Acid in Water ingentaconnect.com |

| Mobile Phase B | Acetonitrile or Methanol scienceopen.comunit.no |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode scienceopen.com |

| Capillary Voltage | 2.5 - 5.5 kV scielo.brmdpi.com |

| Source Temperature | 100 - 320 °C scielo.brfrontiersin.org |

| Desolvation Gas | Nitrogen frontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) ingentaconnect.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact saponins like this compound by GC-MS is not feasible due to their high molecular weight and low volatility. However, GC-MS is a valuable tool for characterizing the aglycone (sapogenin) and sugar components after chemical hydrolysis. mdpi.com The saponin (B1150181) is first hydrolyzed to break the glycosidic bonds, liberating the non-polar triterpenoid core and the individual sugar units.

The liberated aglycones and monosaccharides are then subjected to a derivatization step, commonly trimethylsilylation, to increase their volatility and thermal stability for GC analysis. mdpi.comfrontiersin.org The resulting derivatives can be separated on a capillary column (e.g., DB-5) and identified based on their retention times and mass fragmentation patterns, which are compared against spectral libraries or authentic standards. frontiersin.org This approach is particularly useful for structural elucidation and for profiling the types of sapogenins present in an extract. nih.govacs.org

Quantitative Analysis Methods for Biological Matrices

Quantifying this compound in biological matrices such as plasma, urine, or feces is essential for pharmacokinetic studies. This requires robust methods that can extract and measure the compound at very low concentrations while minimizing interference from the complex biological matrix. frontiersin.org

The analytical workflow typically involves:

Sample Pre-treatment: This is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with a solvent like methanol or acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). frontiersin.org SPE is often preferred as it can provide a cleaner extract and concentrate the analyte, leading to better sensitivity. mdpi.com

Chromatographic Separation and Detection: An LC-MS/MS method, as described in section 8.1, is invariably the method of choice. The use of an internal standard (IS), preferably a stable isotope-labeled version of this compound or a structurally similar saponin, is crucial for accurate quantification, as it compensates for variations during sample preparation and analysis. ingentaconnect.com

Metabolite Identification: In vivo, this compound may undergo metabolic transformations such as dehydration, deacetylation, or deglycosylation. frontiersin.org High-resolution mass spectrometry can be used to identify these metabolites by analyzing their exact mass and fragmentation patterns. frontiersin.org

Table 2: Example of a Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

| Step | Procedure |

|---|---|

| 1. Sample Preparation | Thaw rat plasma sample. Add internal standard. Vortex to mix. |

| 2. SPE Cartridge Conditioning | Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. frontiersin.org |

| 3. Sample Loading | Load the prepared plasma sample onto the conditioned SPE cartridge. |

| 4. Washing | Wash the cartridge with 3 mL of 5% methanol-water to remove polar interferences. frontiersin.org |

| 5. Elution | Elute this compound and the internal standard with 5 mL of methanol. frontiersin.org |

| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis. frontiersin.org |

Metabolomics Approaches for this compound Profiling

Metabolomics provides a comprehensive snapshot of all the low-molecular-weight metabolites in a biological system, offering a powerful tool for profiling the chemical constituents of Astragalus species. bohrium.com Instead of targeting a single compound, metabolomics aims to detect and quantify a wide array of molecules simultaneously. This approach can be used to chemically differentiate between Astragalus species, assess the quality of herbal materials, or investigate how the plant's metabolic profile, including the levels of this compound, changes in response to environmental stress. mdpi.combohrium.com

The primary analytical platforms for plant metabolomics are LC-MS and GC-MS. bohrium.comnih.gov

LC-MS-based metabolomics is ideal for analyzing semi-polar to polar compounds, including the full range of intact saponins and flavonoids present in Astragalus extracts. bohrium.com

GC-MS-based metabolomics is used to profile primary metabolites (sugars, amino acids, organic acids) and, after derivatization, non-volatile compounds like sapogenins. nih.gov

The large datasets generated are processed using specialized software and analyzed with multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA). mdpi.combohrium.com These analyses can identify patterns and highlight the specific metabolites, such as this compound, that contribute most significantly to the differences between sample groups.

Table 3: Typical Workflow for Metabolomic Profiling of Astragalus Species

| Stage | Key Steps |

|---|---|

| 1. Sample Preparation | Homogenization of plant material (e.g., root), followed by extraction with a solvent like 75% methanol. scienceopen.com |

| 2. Data Acquisition | Analysis of extracts using high-resolution LC-MS (e.g., UPLC-Q-TOF-MS) and/or GC-MS. mdpi.com |

| 3. Data Processing | Peak detection, alignment, and normalization using bioinformatics software. |

| 4. Statistical Analysis | Multivariate analysis (PCA, OPLS-DA) to identify discriminating features between sample groups. mdpi.combohrium.com |

| 5. Metabolite Identification | Identification of significant features (like this compound) by comparing mass spectra and retention times with databases and reference standards. mdpi.com |

| 6. Pathway Analysis | Mapping identified metabolites to biochemical pathways to understand metabolic changes. bohrium.com |

Method Validation and Quality Control in Analysis

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be thoroughly validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). ingentaconnect.comnih.gov Validation is a process of providing documented evidence that the method is fit for its intended purpose. nih.gov

Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., other saponins, matrix components). nih.gov This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and is a key strength of MS/MS detection.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be ≥ 0.999. ingentaconnect.com

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 95-105%. ingentaconnect.com

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). RSD values should typically be less than 5%. ingentaconnect.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.

Quality control (QC) involves the routine use of procedures to ensure the method continues to perform as expected. This includes analyzing QC samples (samples with known concentrations of this compound) alongside unknown samples in every analytical run to verify the accuracy and precision of the results.

Table 4: Typical Acceptance Criteria for Method Validation of this compound

| Validation Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 ingentaconnect.com |

| Accuracy (% Recovery) | 95.19% – 103.28% ingentaconnect.com |

| Precision (RSD) - Intra-day | < 5% ingentaconnect.com |

| Precision (RSD) - Inter-day | < 5% ingentaconnect.com |

| Selectivity | No significant interfering peaks at the analyte's retention time. |

| Stability (RSD) | < 5% over 24 hours ingentaconnect.com |

Chemotaxonomic and Phytogeographical Significance of Astrasieversianin Xvi

Distribution of Cycloartane-Type Saponins (B1172615) in Astragalus Species

The genus Astragalus is a significant source of cycloartane-type saponins, a class of triterpenoids characterized by a 9,19-cyclo-lanostane skeleton. researchgate.net These compounds are considered to be of chemotaxonomic importance for the genus. researchgate.net The Fabaceae family, to which Astragalus belongs, is unique in its production of these cycloartane (B1207475) triterpenoids. researchgate.net

Sixteen distinct triterpenoid (B12794562) saponins, designated Astrasieversianin I through XVI, have been successfully isolated from the methanolic extract of Astragalus sieversianus roots. researchgate.net Upon acidic hydrolysis, all these glycosides yield a common aglycone, identified as cycloastragenol (B1669396) (also known as astramembrangenin). researchgate.net This shared structural foundation underscores a close biosynthetic relationship among these compounds. Specifically, Astrasieversianin XVI has been identified as a 20,24-epimer of cyclosieversioside H. researchgate.net

The distribution of these saponins is not uniform across the genus. For instance, while Astragalus sieversianus is a rich source of the full suite of Astrasieversianins, other species contain a different profile of cycloartane saponins. researchgate.netresearchgate.net Research on Astragalus cruciatus has led to the isolation of several known cycloartane saponins, including Astrasieversianin II, IV, VI, VII, and XIV. researchgate.net Similarly, studies on Astragalus tmoleus var. tmoleus have confirmed the presence of various cycloartane-type glycosides, further solidifying the chemotaxonomic significance of this compound class for the genus. researchgate.net

The table below provides a summary of the distribution of selected Astrasieversianins and other related cycloartane saponins in various Astragalus species.

| Compound Name | Species Source(s) | Plant Part | Reference(s) |

| Astrasieversianin II | Astragalus sieversianus, Astragalus cruciatus, Astragalus kahiricus | Roots, Whole Plant | researchgate.netresearchgate.netcjnmcpu.com |

| Astrasieversianin IV | Astragalus sieversianus, Astragalus cruciatus | Roots | researchgate.netresearchgate.net |

| Astrasieversianin VI | Astragalus sieversianus, Astragalus cruciatus | Roots | researchgate.netresearchgate.net |

| Astrasieversianin VII | Astragalus sieversianus, Astragalus cruciatus | Roots | researchgate.netresearchgate.net |

| Astrasieversianin IX | Astragalus sieversianus | Roots | mdpi.com |

| Astrasieversianin X | Astragalus wiedemannianus | Whole Plant | mdpi.com |

| Astrasieversianin XIV | Astragalus sieversianus, Astragalus cruciatus, Astragalus kahiricus | Roots | researchgate.netresearchgate.netcjnmcpu.com |

| This compound | Astragalus sieversianus | Roots | researchgate.netplantaedb.com |

| Cycloastragenol | Astragalus sieversianus, Astragalus kahiricus | Roots | researchgate.netcjnmcpu.com |

Implications for Plant Systematics and Evolution

The presence and structural diversity of cycloartane-type saponins like this compound have significant implications for understanding the systematics and evolutionary history of the Astragalus genus. researchgate.netresearchgate.net Chemical characters, particularly of secondary metabolites, can serve as valuable taxonomic markers, helping to delineate relationships between species and within higher taxonomic ranks. researchgate.net

The consistent presence of a cycloartane skeleton in the saponins of numerous Astragalus species suggests that this is a primitive, defining trait for a large portion of the genus. researchgate.net The variations in the glycosylation patterns and other structural modifications, such as the epimerization seen in this compound, represent subsequent evolutionary diversification. researchgate.net These chemical variations can be mapped onto phylogenetic trees constructed from molecular data to trace the evolutionary pathways of different lineages within the genus. researchgate.net

The study of these compounds contributes to a more integrated understanding of plant systematics, where chemical data complements morphological and molecular evidence. google.comsu.setaylorfrancis.com This chemosystematic approach is particularly useful in large and complex genera like Astragalus, which comprises over 2,000 species and presents considerable challenges to traditional classification methods. researchgate.netscispace.com The distribution patterns of specific saponins can help to resolve taxonomic ambiguities and support the delineation of infrageneric sections and subsections. researchgate.net

The evolution of these complex secondary metabolites is likely driven by co-evolutionary pressures, including interactions with herbivores and pathogens. researchgate.net The diversification of saponin (B1150181) structures within Astragalus may reflect an ongoing evolutionary arms race, where plants continuously develop novel chemical defenses in response to specialized herbivores and pathogens. researchgate.net

Ecological Roles of this compound in Plant Defense and Interaction

Saponins, including cycloartane-type compounds like this compound, are a crucial component of the plant's chemical defense system. researchgate.net These secondary metabolites can exhibit a broad range of biological activities, acting as deterrents or toxins to a wide array of organisms, including herbivores and pathogens. mdpi.comwikipedia.org

Plant Defense Mechanisms:

Plants have evolved a variety of defense mechanisms, which can be broadly categorized as physical and chemical. wikipedia.orgfiveable.me Chemical defenses involve the production of a diverse arsenal (B13267) of secondary metabolites. researchgate.net Saponins contribute to this defense by disrupting cell membranes, leading to cell lysis. mdpi.com Their amphipathic nature allows them to interact with sterols in the membranes of fungi, protozoa, and insects, leading to pore formation and loss of membrane integrity.

The production of these defensive compounds can be either constitutive (always present) or induced (produced in response to an attack). wikipedia.org The presence of this compound in the roots of Astragalus sieversianus suggests a constitutive defense strategy, protecting this vital organ from soil-borne pathogens and herbivores. researchgate.net

Herbivore Deterrence:

Many plants produce secondary metabolites that act as feeding deterrents to herbivores. wikipedia.org These compounds can make the plant unpalatable, reducing the amount of damage it sustains. frontiersin.org Saponins have been shown to deter feeding by a variety of herbivores, and it is likely that this compound plays a similar role for Astragalus sieversianus. mdpi.comnih.gov The bitter taste and potential toxicity of saponins can discourage herbivores from consuming the plant. elifesciences.org

Plant-Microbe Interactions:

The rhizosphere, the area of soil immediately surrounding the plant roots, is a complex ecosystem teeming with microorganisms. nih.govuniversiteitleiden.nl Plants release a variety of chemical compounds, known as root exudates, which can shape the composition and activity of the microbial community in the rhizosphere. nih.gov These interactions can be beneficial, with some microbes promoting plant growth and protecting against pathogens. mdpi.comfrontiersin.orguni-koeln.de

Future Research Perspectives and Challenges

Elucidation of Remaining Unknown Biosynthetic Intermediates

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) is a complex, multi-step process involving a cascade of enzymatic reactions. snscourseware.org For Astrasieversianin XVI, the general pathway is presumed to follow the isoprenoid route, starting from the cyclization of 2,3-oxidosqualene (B107256) to form the cycloartane (B1207475) skeleton. snscourseware.org However, the specific intermediates and the precise sequence of enzymatic modifications leading to the final structure of this compound remain largely uncharacterized.

A significant challenge lies in identifying the specific oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs) responsible for its formation. nih.gov Future research should focus on:

Tracer Studies: Utilizing isotope-labeled precursors in cell cultures of Astragalus sieversianus to trace the metabolic fate of these precursors and identify downstream intermediates. snscourseware.org

Enzyme Discovery and Characterization: Employing transcriptomic and proteomic analyses of A. sieversianus to identify candidate genes for the enzymes involved in the latter stages of saponin (B1150181) biosynthesis. frontiersin.org This can be followed by heterologous expression and in vitro assays to confirm enzyme function.

Mutant Strain Analysis: The use of mutant strains of A. sieversianus, potentially generated through techniques like CRISPR-Cas9, could help in identifying genes whose knockout disrupts the biosynthesis of this compound, thereby pinpointing their role in the pathway. snscourseware.org

Development of Novel Synthetic Strategies for Complex Analogs

The total synthesis of complex natural products like this compound is a formidable challenge due to their intricate stereochemistry and the presence of multiple glycosidic linkages. nih.gov The development of efficient and stereoselective synthetic routes is crucial not only for confirming its structure but also for generating analogues with potentially enhanced or novel biological activities.

Future synthetic endeavors should address the following challenges:

Stereoselective Glycosylation: The formation of the specific glycosidic bonds in this compound with high stereocontrol is a major hurdle. Research into novel glycosylation methodologies, including the use of advanced catalysts and protecting group strategies, will be essential. mdpi.comnih.gov

Combinatorial Synthesis: Once a robust synthetic route is established, it can be adapted for the combinatorial synthesis of a library of this compound analogues with variations in the aglycone or the sugar moieties. This would facilitate a systematic exploration of the structure-activity relationship.

Exploration of Undiscovered Mechanistic Pathways in Broader Biological Contexts

The pharmacological activities of many Astragalus saponins are well-documented, encompassing immunomodulatory, anti-inflammatory, and neuroprotective effects. mdpi.commdpi.com However, the specific mechanisms of action for this compound are yet to be investigated. Future research should aim to unravel its biological functions and the underlying molecular pathways.

Key areas of investigation include:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that this compound interacts with.

Signaling Pathway Analysis: Investigating the effect of this compound on major signaling pathways, such as the NF-κB, MAPK, and PI3K-Akt pathways, which are often modulated by other Astragalus saponins. nih.govfrontiersin.org

In Vivo Studies: Employing animal models of various diseases to evaluate the therapeutic potential of this compound and to understand its physiological effects in a whole-organism context.

Integration of Omics Data for Systems-Level Understanding

Future research should focus on:

Multi-omics Profiling: Generating comprehensive omics datasets from A. sieversianus under different conditions to identify correlations between the expression of biosynthetic genes, the accumulation of this compound, and changes in other metabolic and signaling pathways. nih.gov

Network Biology: Constructing and analyzing molecular interaction networks to visualize the relationships between this compound, its biosynthetic enzymes, and its potential cellular targets.

Predictive Modeling: Developing computational models based on omics data to predict the effects of genetic or environmental perturbations on the production of this compound and its biological activities.

Advancements in Micro-Scale and High-Throughput Analytical Techniques

The analysis of complex saponins like this compound often requires sophisticated analytical techniques. Advancements in this area are crucial for its detection, quantification, and structural elucidation, especially when dealing with minute quantities from biological samples or synthetic reactions.

Future directions in analytical chemistry for this compound include:

Micro-scale Analysis: Developing and optimizing micro-scale analytical methods, such as capillary electrophoresis and micro-liquid chromatography coupled with mass spectrometry (MS), to enable the analysis of very small sample volumes.

High-Throughput Screening: Establishing high-throughput screening assays to rapidly evaluate the biological activities of this compound and its synthetic analogues. nih.govamegroups.cn

Advanced Structural Elucidation: Utilizing advanced NMR techniques and high-resolution mass spectrometry to unambiguously determine the three-dimensional structure of this compound and its analogues. mdpi-res.com

Q & A

Q. How can researchers ensure reproducibility when publishing spectral data for this compound?

- Methodological Answer : Deposit raw NMR/MS data in public repositories (e.g., Zenodo). Include instrument parameters (field strength, solvent peaks) and processing details (window functions, baseline correction). For crystallography, submit CIF files to the Cambridge Structural Database. Use SI (Supporting Information) for exhaustive spectral copies .

Literature & Collaboration

Q. What systematic review strategies identify knowledge gaps in this compound research?

- Methodological Answer : Conduct PRISMA-compliant reviews using databases (SciFinder, PubMed). Filter studies by assay type, model organism, and compound purity. Use citation chaining (Web of Science) to trace seminal papers. Gap analysis tools (NVivo) can map understudied areas (e.g., immunomodulatory effects) .

Q. How should interdisciplinary teams allocate tasks for studying this compound’s mechanism of action?

- Methodological Answer : Divide workflows into parallel tracks: synthetic chemists optimize analogs, biologists handle in vivo models, and computational experts run MD simulations. Use project management tools (Trello, Asana) to synchronize milestones. Establish weekly cross-disciplinary meetings to integrate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.